molecular formula C13H19BrN2Si B8813138 1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]-

1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]-

Cat. No. B8813138
M. Wt: 311.29 g/mol
InChI Key: WJPYOLVKLXHGIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]- is a useful research compound. Its molecular formula is C13H19BrN2Si and its molecular weight is 311.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H19BrN2Si

Molecular Weight

311.29 g/mol

IUPAC Name

(5-bromopyrrolo[2,3-b]pyridin-1-yl)-tert-butyl-dimethylsilane

InChI

InChI=1S/C13H19BrN2Si/c1-13(2,3)17(4,5)16-7-6-10-8-11(14)9-15-12(10)16/h6-9H,1-5H3

InChI Key

WJPYOLVKLXHGIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C=CC2=CC(=CN=C21)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 5-bromo-1-(tert-butyl-dimethyl-silanyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (17.0 g, 54.3 mmol) in dichloromethane (700 mL) was added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (12.3 g, 54.3 mmol) in one portion. After 1 h, the resulting black mixture was diluted with a saturated aqueous sodium bicarbonate solution and stirred vigorously for 30 min. The solids were filtered off and the filtrate was separated. The aqueous layer was extracted with ethyl acetate. The combined organic solutions were dried over anhydrous sodium sulfate, concentrated in vacuo to afford 5-bromo-1-(tert-butyl-dimethyl-silanyl)-1H-pyrrolo[2,3-b]pyridine (16.5 g, 97%) which was used in the next step without further purification: 1H NMR (400 MHz, CDCl3) δ ppm 0.64 (s, 6H), 0.94 (s, 9H), 6.49 (d, J=3.4 Hz, 1H), 7.27 (d, J=3.4 Hz, 1H), 8.00 (d, J=2.3 Hz, 1H), 8.31 (d, J=2.3 Hz, 1H).
Name
5-bromo-1-(tert-butyl-dimethyl-silanyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

DDQ (about 380 mg, 1.68 mmol) was added in portions to a solution of 4 (525 mg, 1.68 mmol) in a mixture of CH2Cl2 (90 mL) and 0.2 M phosphate buffer pH 7 solution (910 μL) until full consumption of the starting material (TLC). Then, saturated aqueous NaHCO3 solution (22 mL) was added, and the reaction mixture stirred for 0.5 h. The organic layer was separated and the aqueous layer was extracted with CH2Cl2 (3×20 mL). The combined organic solutions were dried (MgSO4), concentrated and purified by SGC with hexane:CH2Cl2 as eluent (in gradient up to 20% CH2Cl2) to give 26 (505 mg, 97%) as a clear oil; 1H NMR (400 MHz, CDCl3) δ 0.62 (s, 6H), 0.93 (s, 9H), 6.47 (d, J=3.5 Hz, 1H), 7.24 (d, J=3.5 Hz, 1H), 7.97 (d, J=2.2 Hz, 1H), 8.28 (d, J=2.2 Hz, 1H).
Name
Quantity
380 mg
Type
reactant
Reaction Step One
Name
4
Quantity
525 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
910 μL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Name
Yield
97%

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